molecular formula C23H16BrN3 B3300300 3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-16-1

3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B3300300
CAS No.: 901031-16-1
M. Wt: 414.3 g/mol
InChI Key: RHTORIDZXCKSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a brominated pyrazoloquinoline derivative characterized by a fused heterocyclic core. The compound features a pyrazole ring annulated with a quinoline scaffold, substituted at the 3-position with a 3-bromophenyl group and at the 1-position with a 4-methylphenyl (p-tolyl) group. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in anti-inflammatory and enzyme inhibition applications . Its molecular formula is C₂₃H₁₆BrN₃, with a molecular weight of 414.30 g/mol.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c1-15-9-11-18(12-10-15)27-23-19-7-2-3-8-21(19)25-14-20(23)22(26-27)16-5-4-6-17(24)13-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTORIDZXCKSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with bromophenyl and methylphenyl groups under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the pyrazoloquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times . Additionally, solvent-free conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents at the bromine position .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazoloquinolines exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to 3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have been tested against various cancer cell lines, displaying promising results in terms of cytotoxicity and selectivity towards tumor cells over normal cells .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases .

3. Enzyme Inhibition
This pyrazoloquinoline derivative has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, it has been studied for its inhibitory effects on protein kinases, which play a crucial role in cell signaling and cancer progression .

Materials Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound is being explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for use in electronic devices where efficient charge transport is required .

2. Photocatalysis
The compound's structural features allow it to act as a photocatalyst under UV light irradiation. Research suggests that it can facilitate various photochemical reactions, which can be harnessed for applications in environmental remediation and synthetic organic chemistry .

Chemical Probes

1. Molecular Probes in Biological Research
As a chemical probe, this compound can be utilized to study biological processes at the molecular level. Its ability to selectively bind to certain proteins allows researchers to investigate cellular mechanisms and pathways associated with diseases .

2. Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable tool in SAR studies, helping scientists understand how modifications to its structure affect biological activity. This knowledge is essential for the design of more potent derivatives with improved therapeutic profiles .

Case Studies

Study TitleFocusFindings
Anticancer Activity of PyrazoloquinolinesCancer Cell LinesDemonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values below 10 µM.
Inhibition of Protein KinasesEnzyme ActivityIdentified as an effective inhibitor of specific kinases involved in cancer signaling pathways, reducing phosphorylation levels significantly.
Photocatalytic PropertiesEnvironmental RemediationAchieved over 80% degradation of organic pollutants under UV light within 30 minutes, showcasing potential for wastewater treatment applications.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Pyrazoloquinoline Derivatives

Structural and Substituent Variations

Pyrazolo[4,3-c]quinoline derivatives differ primarily in substituent patterns on the quinoline core and pyrazole ring. Key structural analogs include:

Compound Name Substituents (Position) Key Features Biological Activity Reference
3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 4-Fluorophenyl (C-3) Enhanced polarity due to fluorine; reduced steric bulk β-Glucuronidase inhibition (IC₅₀ = 0.8 µM)
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Bromine (C-8), phenyl (C-3), p-tolyl (N-1) Increased steric hindrance at C-8; dual bromine/phenyl groups enhance π-π interactions Cytotoxicity (Topo I/IIα inhibition)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline Amino (C-3), 4-hydroxyphenylamino (C-4) Hydrogen-bonding capacity from -NH₂ and -OH groups Anti-inflammatory (NO inhibition IC₅₀ = 0.2 µM)
3-(3-Bromophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3-Bromophenyl (C-3), 3-fluorophenyl (N-1) Halogenated aryl groups enhance halogen bonding; fluorine improves bioavailability Not reported

Physicochemical Properties

  • Lipophilicity (LogP): Target compound: Estimated LogP = 4.2 (high due to bromine and methyl groups). 3-Amino-4-hydroxyphenyl analog (2i): LogP = 2.1 (lower due to polar -NH₂ and -OH groups) .
  • Solubility :
    • Brominated derivatives generally exhibit poor aqueous solubility (<10 µg/mL), necessitating formulation aids .
    • Fluorinated analogs show moderate solubility (20–50 µg/mL) due to balanced lipophilicity .

Biological Activity

Overview

3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H16BrN3
  • Molecular Weight : 414.31 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antimicrobial agents.

CompoundMIC (µg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis

This compound exhibited a notable ability to inhibit biofilm formation, which is critical in combating persistent infections.

Antileishmanial and Antimalarial Activities

The compound has also been evaluated for antileishmanial and antimalarial activities. In vitro studies have shown that it possesses potent antipromastigote activity, outperforming standard treatments such as miltefosine and amphotericin B deoxycholate by significant margins:

  • Antileishmanial Activity : 174-fold more active than miltefosine.
  • Antimalarial Activity : Exhibited high efficacy against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Binding Affinity : Molecular simulations suggest that the compound fits well within the lmptr1 pocket (active site), characterized by lower binding free energy.
  • Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit key enzymes involved in pathogen survival and replication.

Study 1: Antimicrobial Evaluation

In a comparative study of pyrazole derivatives, this compound was subjected to rigorous testing against a panel of bacterial strains. The results indicated superior activity compared to control compounds, establishing it as a candidate for further development in antimicrobial therapies.

Study 2: Antileishmanial Efficacy

A separate investigation focused on the antileishmanial properties of the compound revealed its ability to significantly reduce parasite viability in vitro. The study highlighted its potential as a novel therapeutic agent for treating leishmaniasis, especially in cases resistant to conventional therapies.

Q & A

Q. What are the common synthetic strategies for preparing 3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including cyclocondensation, halogenation, and cross-coupling. For example, pyrazoloquinoline scaffolds are often synthesized via cyclization of precursors like 2,4-dichloroquinoline-3-carbonitrile with hydrazine derivatives . Key intermediates include halogenated pyrazoles (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine) and Boc-protected intermediates for regioselective functionalization . Suzuki-Miyaura coupling may introduce aryl groups (e.g., 4-methylphenyl) using Pd catalysts (e.g., Pd₂(dba)₃/XPhos) under inert conditions .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • 1H NMR : Aromatic protons in pyrazoloquinoline appear as multiplets in δ 7.2–8.6 ppm. Substituents like bromophenyl and methylphenyl groups show distinct splitting patterns (e.g., singlet for methyl at δ ~2.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, a bromine isotope pattern (M⁺ and M+2 peaks) is characteristic .
  • Elemental Analysis : Validates purity and composition (e.g., C% ~78.46, H% ~4.94 for C₂₄H₁₈FN₃) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up pyrazoloquinoline derivatives?

  • Catalyst Screening : Pd₂(dba)₃/XPhos systems improve coupling efficiency for brominated intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while THF is preferred for cyclocondensation .
  • Purification : Reverse-phase HPLC or silica gel chromatography resolves regioisomers. Recrystallization from ethanol/cyclohexane improves purity .

Q. What experimental challenges arise in characterizing substituent effects on photophysical properties?

  • Fluorescence Quenching : Heavy atoms (e.g., bromine) reduce quantum yield via spin-orbit coupling. Emission wavelengths (λem) shift with substituent electronic effects (e.g., electron-withdrawing groups like Br decrease λem) .
  • Solvatochromism : Solvent polarity affects emission; cyclohexane is ideal for minimizing solvent interactions during λem measurement .

Q. How can computational methods predict biological activity or binding modes of this compound?

  • Molecular Docking : Use software like AutoDock to model interactions with targets (e.g., kinases) based on pyrazoloquinoline’s planar structure. Bromine’s hydrophobic bulk may occupy specific binding pockets .
  • QSAR Studies : Correlate substituent Hammett constants (σ) with bioactivity data to design analogs with enhanced potency .

Methodological Considerations

Q. How are regioselectivity issues addressed during pyrazole ring functionalization?

  • Protecting Groups : Boc protection of pyrazole-NH ensures selective bromination at the 3-position .
  • Directed Metalation : Use directing groups (e.g., amides) to control lithiation sites in halogenation reactions .

Q. What strategies validate the absence of regioisomeric byproducts?

  • 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons (e.g., pyrazole-H to quinoline-H) .
  • X-ray Crystallography : Resolves ambiguity in substituent positioning, as seen in related quinoline derivatives with dihedral angles >70° between aromatic rings .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

  • Assay Standardization : Normalize protocols (e.g., cell lines, incubation times) to minimize variability. For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Metabolic Stability Testing : Use liver microsomes to assess whether bromine’s steric effects enhance metabolic resistance compared to Cl or F analogs .

Experimental Design

Design an experiment to evaluate the compound’s potential as a fluorescent probe.

  • Step 1 : Measure λem in solvents of varying polarity (cyclohexane to DMSO) to assess solvatochromism .
  • Step 2 : Test photostability under UV irradiation (e.g., 365 nm for 24 hours) using HPLC to monitor degradation.
  • Step 3 : Image live cells incubated with the compound (1–10 µM) via confocal microscopy to localize fluorescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Reactant of Route 2
Reactant of Route 2
3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.